tert-Butyl 4-cyanophenethylcarbamate

Übersicht

Beschreibung

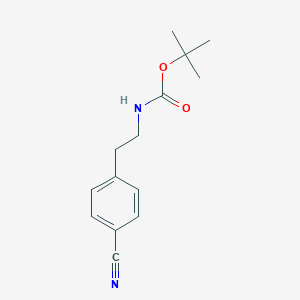

tert-Butyl 4-cyanophenethylcarbamate is an organic compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyanophenethyl moiety, and a carbamate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 4-cyanophenethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another approach involves the use of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-cyanophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Major products formed from these reactions include primary amines, substituted carbamates, and various oxidized derivatives. The specific products depend on the reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:

The tert-butyl group is frequently utilized in drug design due to its ability to modulate biological activity and improve pharmacokinetic properties. Research indicates that compounds incorporating the tert-butyl moiety can enhance solubility and stability, which are critical factors in drug formulation .

Case Study:

In a study evaluating various tert-butyl isosteres, it was found that substituents such as tert-butyl can significantly influence the binding affinity of compounds to biological targets, thereby affecting their therapeutic efficacy .

Agricultural Chemistry

Pesticide Formulation:

tert-Butyl 4-cyanophenethylcarbamate is being investigated for its potential use as an active ingredient in pesticide formulations. Its structure allows for effective interactions with target pests while minimizing toxicity to non-target organisms .

Case Study:

Research into the efficacy of similar carbamate derivatives has shown promising results in controlling agricultural pests, suggesting that this compound could serve as a viable candidate for further development in this area.

Bioremediation:

Recent studies have indicated that compounds similar to this compound can be utilized in bioremediation processes due to their ability to interact with environmental pollutants. This application is crucial for developing sustainable methods for cleaning contaminated sites .

Wirkmechanismus

The mechanism of action of tert-butyl 4-cyanophenethylcarbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyanophenethyl moiety can participate in various chemical interactions. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s reactivity and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-butyl 4-cyanophenethylcarbamate include:

tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.

4-Cyanophenethylamine: A related compound with a primary amine group instead of the carbamate.

tert-Butyl 4-cyanobenzoate: A structurally similar compound with a benzoate group instead of the phenethyl moiety.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Biologische Aktivität

tert-Butyl 4-cyanophenethylcarbamate, a compound with the chemical formula CHNO, is a derivative of carbamate that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, antioxidant activity, and potential applications in pharmaceuticals.

The compound is synthesized through the reaction of di-tert-butyl dicarbonate with 4-cyanophenol. The resulting structure features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns that influence biological interactions .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the expression of pro-inflammatory cytokines such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The compound's effectiveness was enhanced when used in combination with other antioxidants, suggesting a synergistic effect that could be harnessed in therapeutic applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated alongside other phenolic compounds. It has shown potential in scavenging free radicals and reducing oxidative stress markers in various biological systems. The presence of the tert-butyl group contributes to its stability and efficacy as an antioxidant agent .

Case Study 1: In Vivo Efficacy

A study involving animal models assessed the anti-inflammatory effects of this compound. Mice treated with the compound exhibited reduced swelling and inflammation in induced arthritis models compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in tissues .

Case Study 2: Skin Sensitization

In dermatological studies, the compound was evaluated for potential sensitization effects. Patch tests indicated that while it possesses beneficial properties, there are instances where individuals may develop allergic reactions upon exposure, emphasizing the need for careful consideration in formulations intended for topical use .

Table 1: Biological Activities of this compound

Research Findings

The findings from various studies highlight the dual nature of this compound's biological activity. While it shows promise as an anti-inflammatory and antioxidant agent, caution is warranted due to potential sensitization reactions.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOXDKZFTYWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620745 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-86-6 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.